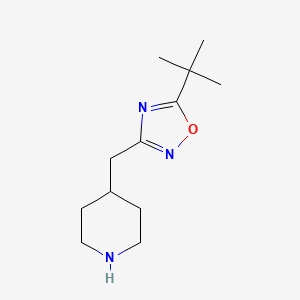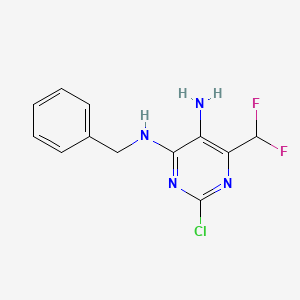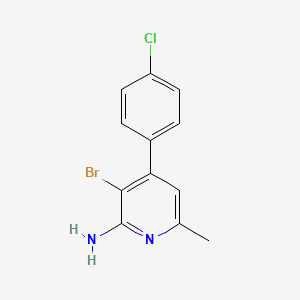
1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
准备方法
The synthesis of 1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenyl hydrazine and 2-methylpropan-1-amine.
Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with a suitable reagent to form the triazole ring. This can be achieved using reagents like sodium azide and copper sulfate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity.
化学反应分析
1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
1-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other triazole derivatives.
属性
分子式 |
C12H15ClN4 |
|---|---|
分子量 |
250.73 g/mol |
IUPAC 名称 |
1-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H15ClN4/c1-7(2)10(14)12-15-11(16-17-12)8-4-3-5-9(13)6-8/h3-7,10H,14H2,1-2H3,(H,15,16,17) |
InChI 键 |
JZDVIUPTTQZPLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC(=NN1)C2=CC(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)








![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)




